molecular formula C10H17NO B6212355 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide CAS No. 1886967-50-5

3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B6212355
CAS No.: 1886967-50-5
M. Wt: 167.2
InChI Key:
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Description

3-tert-butylbicyclo[111]pentane-1-carboxamide is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of suitable precursors under specific conditions. For example, the reaction of 1,3-dibromobicyclo[1.1.1]pentane with tert-butyl lithium can form the bicyclo[1.1.1]pentane core.

    Introduction of the carboxamide group: The carboxamide group can be introduced through the reaction of the bicyclo[1.1.1]pentane derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The unique structure of the compound allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These include compounds like 1,3-dibromobicyclo[1.1.1]pentane and 1,3-diiodobicyclo[1.1.1]pentane.

    tert-Butyl derivatives: Compounds such as tert-butylamine and tert-butyl alcohol.

Uniqueness

3-tert-butylbicyclo[111]pentane-1-carboxamide is unique due to its combination of the bicyclo[111]pentane core and the carboxamide functional group

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,2-dimethylpropane", "acetic anhydride", "sodium acetate", "ammonium chloride", "sodium hydroxide", "acetic acid", "ethyl acetate", "tert-butylamine", "phosphorus pentoxide", "thionyl chloride", "triethylamine", "bicyclo[1.1.1]pentane-1-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 2,2-dimethylpropane-1,3-diol", "2,2-dimethylpropane is reacted with phosphorus pentoxide and thionyl chloride to form 2,2-dimethylpropane-1,3-dichloride. This intermediate is then reacted with sodium hydroxide to form 2,2-dimethylpropane-1,3-diol.", "Step 2: Synthesis of bicyclo[1.1.1]pentane-1-carboxylic acid", "Bicyclo[1.1.1]pentane-1-carboxylic acid is synthesized from bicyclo[1.1.1]pentane through a series of reactions involving oxidation, hydrolysis, and decarboxylation.", "Step 3: Synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid", "Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with acetic anhydride and sodium acetate to form the corresponding acylated derivative. This intermediate is then reacted with ammonium chloride and ethyl acetate to form 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid.", "Step 4: Synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide", "3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid is reacted with tert-butylamine in the presence of triethylamine to form 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide." ] }

CAS No.

1886967-50-5

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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